![molecular formula C71H82N4O27 B570654 methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate CAS No. 114869-99-7](/img/structure/B570654.png)
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate” is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes acetoxy, azido, benzyloxy, and methoxycarbonyl groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Protection and Deprotection: Protecting groups such as acetoxy and benzyloxy are introduced to prevent unwanted reactions at specific sites.
Azidation: Introduction of the azido group through nucleophilic substitution reactions.
Glycosylation: Formation of glycosidic bonds to assemble the pyran rings.
Esterification: Formation of ester bonds to introduce acetoxy groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azido group can be reduced to an amine.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium azide for azidation, acetic anhydride for acetylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The azido group allows for click chemistry applications in bioconjugation.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive functional groups.
Medicine
Antiviral Agents: The azido group is a key feature in many antiviral drugs.
Cancer Research:
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The acetoxy and benzyloxy groups can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-" (with slight variations in stereochemistry or functional groups).
Other Azido Compounds: Compounds with azido groups used in similar applications.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and stereocenters, which provide a wide range of chemical reactivity and biological activity. Its complex structure makes it a valuable tool in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
114869-99-7 |
|---|---|
Molecular Formula |
C71H82N4O27 |
Molecular Weight |
1423.438 |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C71H82N4O27/c1-40(76)87-38-49-54(56(89-33-44-23-13-8-14-24-44)51(67(86-7)96-49)73-71(83)93-37-48-31-21-12-22-32-48)98-70-64(95-43(4)79)60(91-35-46-27-17-10-18-28-46)61(62(102-70)66(82)85-6)101-68-52(74-75-72)57(94-42(3)78)55(50(97-68)39-88-41(2)77)99-69-63(92-36-47-29-19-11-20-30-47)58(53(80)59(100-69)65(81)84-5)90-34-45-25-15-9-16-26-45/h8-32,49-64,67-70,80H,33-39H2,1-7H3,(H,73,83)/t49-,50-,51-,52-,53+,54-,55?,56-,57-,58+,59+,60+,61+,62-,63-,64-,67+,68-,69-,70-/m1/s1 |
InChI Key |
KSSGPJXKZSZZRN-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


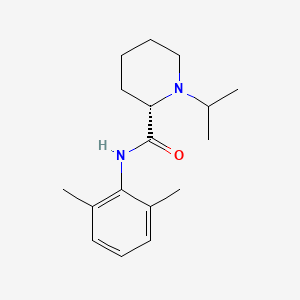
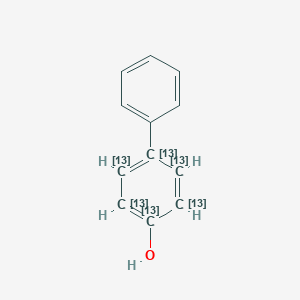
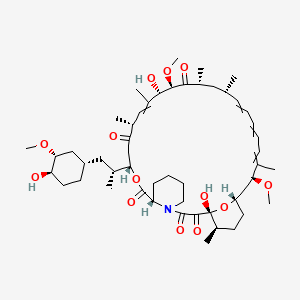
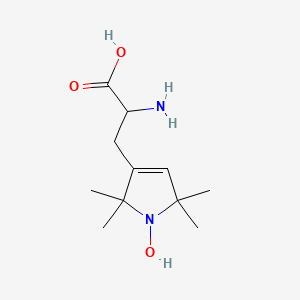

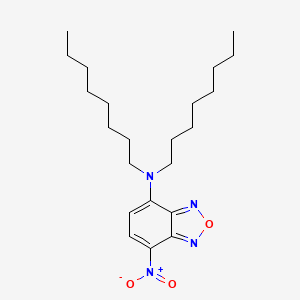
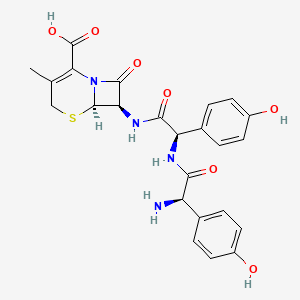
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
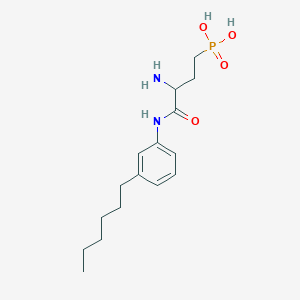
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
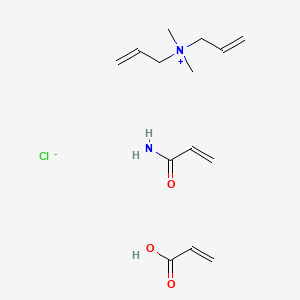
![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
